Alprostadil Alfadex is a complex of alprostadil, a synthetic analog of prostaglandin E1 (PGE1), and alfadex, a highly soluble cyclodextrin derivative. [] This complex enhances the solubility and stability of alprostadil, allowing for its administration via various routes. [] In scientific research, Alprostadil Alfadex is primarily used as a vasodilator, mimicking the effects of naturally occurring PGE1. []
Alprostadil alfadex is a pharmaceutical compound used primarily in the treatment of erectile dysfunction. It is a formulation that combines alprostadil, a naturally occurring prostaglandin E1, with alfadex, which is a complex of α-cyclodextrin. This combination enhances the solubility and stability of alprostadil, allowing for effective administration via intracavernous injection. Alprostadil alfadex is marketed under the brand name edex and is recognized for its efficacy in inducing erections by facilitating smooth muscle relaxation and increasing blood flow to the penis.
Alprostadil is derived from dihomo-gamma-linolenic acid and is an endogenous substance in the human body. The α-cyclodextrin used in alprostadil alfadex is a cyclic oligosaccharide obtained from starch through enzymatic processes. This inclusion complex improves the pharmacokinetics of alprostadil, making it more effective for therapeutic use.
Alprostadil alfadex falls under the category of vasoactive agents and prostaglandins. It is specifically classified as a synthetic prostaglandin used for erectile dysfunction therapy.
The synthesis of alprostadil alfadex involves the formation of an inclusion complex between alprostadil and α-cyclodextrin. This process typically includes:
The lyophilization process ensures that the active ingredients are preserved in a stable form, allowing for easy reconstitution with sterile saline before injection. The final product consists of alprostadil, α-cyclodextrin, and lactose as excipients.
The molecular structures indicate that alprostadil contains multiple hydroxyl groups which contribute to its biological activity, while α-cyclodextrin's cyclic structure facilitates the encapsulation of alprostadil.
Upon administration, alprostadil alfadex undergoes a dissociation reaction where alprostadil separates from α-cyclodextrin:
This reaction occurs rapidly after reconstitution with sterile saline, leading to the release of active alprostadil into circulation.
The pharmacokinetics of both components differ post-administration; while alprostadil acts quickly to induce erection, α-cyclodextrin is eliminated from the body without significant accumulation.
Alprostadil induces erection through several mechanisms:
Clinical studies have shown that intracavernous administration of alprostadil alfadex results in an erection sufficient for sexual intercourse in a significant percentage of patients compared to other treatments.
Alprostadil alfadex is primarily used in clinical settings for:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: